3-[2-(3,4-Dimethoxyphenyl)ethyl]quinazolin-4-one
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Overview
Description
3-[2-(3,4-Dimethoxyphenyl)ethyl]quinazolin-4-one is a compound belonging to the quinazolinone family, which is known for its diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have been extensively studied for their pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-Dimethoxyphenyl)ethyl]quinazolin-4-one can be achieved through various methods. One common approach involves the Pictet–Spengler reaction, where 3-amino-2-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4(3H)-one reacts with carbonyl compounds in acidic media . This method provides good yields and is widely used in the preparation of quinazolinone derivatives.
Industrial Production Methods
Industrial production of quinazolinone derivatives often involves the use of high-throughput synthesis techniques, such as microwave-assisted reactions and metal-catalyzed reactions . These methods allow for the efficient and scalable production of quinazolinone compounds, making them suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,4-Dimethoxyphenyl)ethyl]quinazolin-4-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (MCPBA), and other peracids are commonly used oxidizing agents.
Substitution: Nucleophilic reagents, such as amines and thiols, are often used in substitution reactions to modify the quinazolinone structure.
Major Products Formed
The major products formed from these reactions include quinazoline 3-oxides, dihydroquinazolinones, and various substituted quinazolinone derivatives, each with unique biological activities .
Scientific Research Applications
3-[2-(3,4-Dimethoxyphenyl)ethyl]quinazolin-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[2-(3,4-Dimethoxyphenyl)ethyl]quinazolin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and modulating cellular processes.
Pathways Involved: Quinazolinone derivatives are known to interfere with signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to their therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Benzodiazocines: These compounds are homologs of 2,3-benzodiazepines and share a similar heterocyclic structure with quinazolinones.
Benzoxazinones: These derivatives are intermediates in the formation of 2,3-disubstituted quinazolinone derivatives and have similar biological activities.
Uniqueness
3-[2-(3,4-Dimethoxyphenyl)ethyl]quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological properties. The presence of the 3,4-dimethoxyphenyl group enhances its lipophilicity and ability to penetrate biological membranes, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
62787-40-0 |
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Molecular Formula |
C18H18N2O3 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-one |
InChI |
InChI=1S/C18H18N2O3/c1-22-16-8-7-13(11-17(16)23-2)9-10-20-12-19-15-6-4-3-5-14(15)18(20)21/h3-8,11-12H,9-10H2,1-2H3 |
InChI Key |
DGDNNUVSGKDIOM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C=NC3=CC=CC=C3C2=O)OC |
Origin of Product |
United States |
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